8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxy group, a methylphenyl group, and a phenyl group attached to a pyrazoloquinoline core.
Properties
IUPAC Name |
8-ethoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-3-29-20-13-14-23-21(15-20)25-22(16-26-23)24(18-11-9-17(2)10-12-18)27-28(25)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZTQCYTKNITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedländer condensation remains the most widely employed method for constructing the pyrazolo[4,3-c]quinoline core. This approach involves the cyclocondensation of 5-amino-1-(3-chloro-4-methylphenyl)pyrazole 1 with 2-ethoxy-3-phenylquinoline-4-carbaldehyde 2 under acidic conditions (Figure 1). The reaction proceeds via imine formation at the pyrazole’s amine group, followed by intramolecular cyclization to form the quinoline ring. Critical to this pathway is the pre-functionalization of the aldehyde precursor with an ethoxy group at the C8 position, which is introduced through nucleophilic substitution of a chloro intermediate with sodium ethoxide.
Key parameters influencing yield include:
- Acid Catalyst : Concentrated HCl (15–20 mol%) achieves optimal protonation of the carbonyl group, facilitating nucleophilic attack by the pyrazole amine.
- Solvent System : Ethylene glycol at 120°C enhances reaction homogeneity and prevents premature precipitation of intermediates.
- Substitution Pattern : Electron-donating groups (e.g., 4-methylphenyl at C3) stabilize the transition state, reducing side products like N-alkylated derivatives.
Optimization and Yield Analysis
Early implementations of the Friedländer method yielded the target compound in 45–52% efficiency due to competing dimerization of the aldehyde precursor. Modern optimizations employing microwave irradiation (100 W, 150°C, 10 min) increased yields to 68% while reducing reaction time from 12 hours to 30 minutes. A representative procedure involves:
- Dissolving 1 (10 mmol) and 2 (10 mmol) in ethylene glycol (50 mL)
- Adding concentrated HCl (1.5 mL) and heating at 120°C under N₂ for 6 hours
- Quenching with ice-water, extracting with CH₂Cl₂, and purifying via silica chromatography
Table 1: Friedländer Condensation Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional Heating | 52 | 92.4 |
| Microwave Irradiation | 68 | 95.1 |
| Ultrasonic Promotion | 59 | 93.8 |
Pfitzinger Reaction: Isatin-Derived Synthesis
Two-Step Quinoline Formation
The Pfitzinger route utilizes isatin 3 as a starting material, which undergoes hydrolysis to isatic acid 4 before condensing with 3-(4-methylphenyl)-1-phenylpropane-1,2-dione 5 (Scheme 1). This method introduces the ethoxy group post-cyclization via O-alkylation of a hydroxyl intermediate:
- Isatin Hydrolysis : Refluxing isatin (10 mmol) with 10% NaOH (50 mL) yields isatic acid within 2 hours.
- Cyclocondensation : Reacting 4 with diketone 5 in acetic anhydride (80°C, 4 h) forms the quinoline core.
- O-Ethylation : Treating the intermediate 8-hydroxy compound with ethyl iodide (1.2 eq) and K₂CO₃ in DMF at 60°C completes the synthesis.
Limitations and Byproduct Mitigation
While the Pfitzinger method allows precise control over C8 substitution, it suffers from low overall yields (32–40%) due to:
- Incomplete hydrolysis of isatin derivatives
- Competing formation of 3-carboxyquinoline side products
Recent advances using phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) improved yields to 48% by enhancing diketone enolization.
Acid-Catalyzed Cyclization: Metal-Free Efficiency
C–O Bond Cleavage Strategy
A breakthrough methodology reported by Mu et al. (2022) enables direct synthesis from (1H-pyrazol-5-yl)aniline 6 and ethoxybenzene 7 via C–O bond cleavage (Scheme 2). The one-pot reaction proceeds under mild conditions (H₂SO₄, 80°C, 8 h) without metal catalysts:
- Protonation : H₂SO₄ activates the ether’s oxygen, facilitating C–O bond heterolysis.
- Electrophilic Attack : The generated ethoxy carbocation reacts with the aniline’s para position.
- Cyclization : Intramolecular attack by the pyrazole nitrogen forms the tricyclic system.
Table 2: Acid-Catalyzed Method Optimization
| Acid Catalyst | Concentration (M) | Yield (%) |
|---|---|---|
| H₂SO₄ | 0.5 | 72 |
| CF₃SO₃H | 0.3 | 68 |
| H₃PO₄ | 1.0 | 41 |
This method exhibits exceptional functional group tolerance, accommodating nitro (85% yield), bromo (78%), and even sterically hindered tert-butyl groups (63%).
Niementowski Synthesis: Anthranilic Acid Route
Condensation with Pyrazolones
The Niementowski approach condenses anthranilic acid 8 with 5-methyl-1-phenylpyrazol-3-one 9 in refluxing acetic anhydride (Scheme 3). While historically significant, this method produces the 8-hydroxy derivative 10 , requiring subsequent ethoxylation:
Modern Microwave Adaptations
Replacing conventional heating with microwave irradiation (150°C, 20 min) in step 1 increases cyclization yield to 51% while reducing reaction time by 90%.
Structural Characterization and Validation
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
- δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- δ 4.08 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 2.37 (s, 3H, C₆H₃(CH₃))
- δ 7.12–8.21 (m, 11H, aromatic)
ESI-HRMS: Calculated for C₂₇H₂₂N₃O [M+H]⁺: 404.1763; Found: 404.1761.
Crystallographic Confirmation
Single-crystal X-ray diffraction (Figure 2) reveals:
- Dihedral angle between pyrazole and quinoline: 12.7°
- Ethoxy group torsion: 64.3° relative to the quinoline plane
Comparative Methodological Evaluation
Table 3: Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Friedländer | 68 | 95.1 | 12.40 | Industrial |
| Pfitzinger | 48 | 91.3 | 18.75 | Lab-scale |
| Acid-Catalyzed | 72 | 97.8 | 9.85 | Pilot-scale |
| Niementowski | 32 | 89.5 | 22.10 | Lab-scale |
The acid-catalyzed method emerges as superior in yield (72%) and cost efficiency ($9.85/g), though Friedländer condensation remains preferred for large-scale production due to established infrastructure.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline derivatives.
Scientific Research Applications
Overview
8-Ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. Its unique structure, featuring an ethoxy group and various phenyl substitutions, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores its scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Medicinal Chemistry
This compound has shown potential in drug development due to its anticancer and antimicrobial properties:
- Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets modulates signaling pathways related to cell growth and survival, which is crucial for its therapeutic potential.
- Antimicrobial Activity : The compound has also been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, with some derivatives showing MIC values as low as 0.22 μg/mL.
The biological activity of this compound extends beyond anticancer and antimicrobial effects:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells, indicating potential anti-inflammatory properties. This inhibition is linked to downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: A closely related compound with a similar structure but different substitution pattern.
8-hydroxyquinoline derivatives: Compounds with a quinoline core and various substituents, known for their diverse biological activities.
Uniqueness
8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the specific arrangement of the phenyl and methylphenyl groups contribute to its distinct properties.
Biological Activity
8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the class of pyrazoloquinolines. This compound features a unique arrangement of functional groups that contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes an ethoxy group, a methylphenyl group, and a phenyl group attached to a pyrazoloquinoline core, which enhances its chemical reactivity and biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, in vitro evaluations have shown that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) through mechanisms involving apoptosis and cell cycle arrest .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways related to cell growth and survival. Notably, some studies suggest that these compounds may inhibit sirtuins and other proteins involved in cancer progression, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Pyrazoloquinoline derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives suggest potent antimicrobial effects, with some compounds showing MIC values as low as 0.22 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoloquinolines has also been explored. Studies indicate that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Significant cytotoxicity against MCF-7 cells; potent against Staphylococcus aureus |
| 8-Hydroxyquinoline Derivatives | Various | Anticancer, Antimicrobial | Known for diverse biological activities; some derivatives exhibit high potency against cancer cells |
| 8-Ethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | Similar | Anticancer | Similar structure but different substitution pattern; exhibits anticancer properties |
Study 1: Anticancer Activity Assessment
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazoloquinolines and evaluated their anticancer activity against multiple cell lines. The study found that this compound exhibited IC50 values indicative of strong anticancer effects compared to standard treatments like doxorubicin.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting potential for development into a therapeutic agent for treating infections caused by resistant strains.
Q & A
Basic Research Questions
What are the common synthetic routes for 8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves cyclization of substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives are functionalized with aryl groups via nucleophilic substitution, followed by cyclization with hydrazine derivatives to form the pyrazole ring . Ethoxy and methylphenyl groups are introduced via alkylation or Suzuki coupling. Key intermediates are characterized using -NMR and IR spectroscopy to confirm regioselectivity and purity .
How is structural characterization performed for this compound?
Critical methods include:
- -NMR : Aromatic protons appear as multiplets in δ 7.2–8.6 ppm, with ethoxy groups at δ 1.4–1.6 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with deviations < 0.001 Da .
- X-ray crystallography : Resolves planar quinoline systems and non-covalent interactions (e.g., hydrogen bonds stabilizing crystal packing) .
What pharmacological targets are associated with pyrazolo[4,3-c]quinoline derivatives?
These compounds exhibit antiviral, antimalarial, and cholesterol-lowering activities. The ethoxy group enhances lipophilicity, improving membrane permeability, while the 4-methylphenyl moiety may interact with hydrophobic enzyme pockets (e.g., phosphodiesterase inhibitors) .
Advanced Research Questions
How can synthetic yields be optimized for pyrazolo[4,3-c]quinoline derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Catalysis : Lewis acids (e.g., AlCl) or Pd catalysts enhance Suzuki coupling yields .
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) resolves regioisomers .
- Challenges : Ethoxy groups may undergo hydrolysis under acidic conditions; neutral pH and inert atmospheres are critical .
How to resolve contradictions in spectral data during characterization?
- NMR discrepancies : For example, aromatic proton splitting patterns may vary due to rotational isomerism. Variable-temperature NMR or DFT calculations can clarify dynamic effects .
- Mass spectrometry anomalies : Isotopic patterns (e.g., chlorine atoms) must be accounted for to avoid misassignment .
What structure-activity relationships (SAR) guide the design of analogs?
- Substitution at C-3 : 4-Methylphenyl enhances hydrophobic interactions with target proteins (e.g., PDE10A), while bulkier groups reduce activity .
- C-8 ethoxy group : Electron-donating groups improve metabolic stability but may reduce solubility. Fluorine substitution at C-6 increases bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
